molecular formula C13H16N4 B8609239 1-[4-(1H-imidazol-1-yl)phenyl]piperazine

1-[4-(1H-imidazol-1-yl)phenyl]piperazine

Cat. No.: B8609239
M. Wt: 228.29 g/mol
InChI Key: SLUFTOXKPFMTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1H-imidazol-1-yl)phenyl]piperazine is an organic compound that belongs to the class of phenylimidazoles. This compound features a piperazine ring substituted with a phenyl group that is further substituted with an imidazole ring. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]piperazine typically involves the reaction of 1-(4-bromophenyl)piperazine with imidazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[4-(1H-imidazol-1-yl)phenyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-[4-(1H-imidazol-1-yl)phenyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1H-imidazol-1-yl)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1-[4-(1H-imidazol-1-yl)phenyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual functionality, combining the properties of both the imidazole and piperazine rings, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

1-(4-imidazol-1-ylphenyl)piperazine

InChI

InChI=1S/C13H16N4/c1-3-13(17-10-7-15-11-17)4-2-12(1)16-8-5-14-6-9-16/h1-4,7,10-11,14H,5-6,8-9H2

InChI Key

SLUFTOXKPFMTNC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)N3C=CN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 15.2 g of 1-acetyl-4-(4-imidazol-1-ylphenyl)-piperazine, 100 ml of concentrated hydrochloric acid was added, followed by heating at reflux for 3 hours. After the completion of the reaction, the reaction solution was cooled and then neutralized with an aqueous 1N sodium hydroxide solution, thereby to precipitate a crystal. The resulting crystal was filtrated, washed with a small amount of water and then dried to obtain 12 g of the objective 1-(4-imidazol-1-ylphenyl)-piperazine (melting point: 177-180° C.).
Name
1-acetyl-4-(4-imidazol-1-ylphenyl)-piperazine
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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